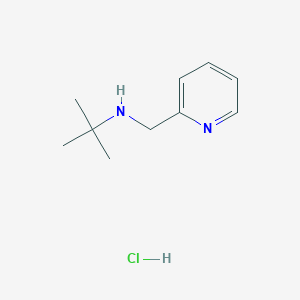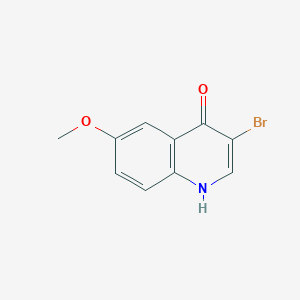
2-(ピペリジン-1-イルメチル)ベンゾニトリル
概要
説明
2-(Piperidin-1-ylmethyl)benzonitrile, also known as 2-PMBN, is an organic compound with a molecular formula of C10H13N3 that is commonly used in organic synthesis and chemical research. It is a white crystalline solid with a melting point of 79-80°C and a boiling point of 221°C. 2-PMBN has a variety of applications in both academic and industrial settings, and its unique properties make it a valuable tool for researchers.
科学的研究の応用
プロテオミクス研究
2-(ピペリジン-1-イルメチル)ベンゾニトリル: は、タンパク質の大規模な研究、特にその構造と機能であるプロテオミクスで使用されます 。この化合物は、タンパク質を単離して研究するための生化学的ツールとして使用でき、研究者はタンパク質の相互作用と修飾を理解するのに役立ちます。
ピペリジン誘導体の合成
この化学物質は、さまざまなピペリジン誘導体の合成における前駆体として役立ちます 。これらの誘導体は、潜在的な治療効果を持つ化合物を生成するための医薬品化学において非常に重要です。
薬理学的用途
2-(ピペリジン-1-イルメチル)ベンゾニトリルから誘導されたものも含め、ピペリジン誘導体は、幅広い薬理学的用途を持っています 。それらは20種類以上の薬剤クラスに存在し、新薬の開発に使用されています。
創薬
この化合物は、ピペリジン部分を含む潜在的な薬物の発見と生物学的評価に関与しています 。それは、多くの生物活性化合物に存在するため、創薬における重要な断片です。
有機合成
有機化学では、2-(ピペリジン-1-イルメチル)ベンゾニトリルは、置換ピペリジンの合成のための高速で費用効果の高い方法の開発に使用されます 。これは、さまざまな化合物を効率的に生成するために重要です。
生物活性研究
この化合物は、ピペリジン含有化合物の生物活性を理解するための研究に使用されます 。この研究は、創薬のための新しい生物学的経路と標的の特定につながる可能性があります。
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds with a piperidine moiety have been found to exhibit anti-inflammatory properties .
Mode of Action
Compounds with a piperidine moiety have been reported to inhibit cox-1 and cox-2 enzymes, which play a crucial role in inflammation .
Biochemical Pathways
The inhibition of cox-1 and cox-2 enzymes suggests that it may affect the arachidonic acid pathway, which is involved in the inflammatory response .
Result of Action
Similar compounds have been found to inhibit albumin denaturation, suggesting potential anti-inflammatory effects .
生化学分析
Biochemical Properties
2-(Piperidin-1-ylmethyl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . The nature of these interactions often involves the formation of hydrophobic bonds, which facilitate the binding of 2-(Piperidin-1-ylmethyl)benzonitrile to the active sites of these enzymes .
Cellular Effects
2-(Piperidin-1-ylmethyl)benzonitrile has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune response and inflammation . Additionally, 2-(Piperidin-1-ylmethyl)benzonitrile can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 2-(Piperidin-1-ylmethyl)benzonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to specific sites on enzymes, such as the catalytic pocket of IKKβ, leading to enzyme inhibition . This inhibition can result in downstream effects on gene expression, ultimately affecting cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Piperidin-1-ylmethyl)benzonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Piperidin-1-ylmethyl)benzonitrile remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(Piperidin-1-ylmethyl)benzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating immune response and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
2-(Piperidin-1-ylmethyl)benzonitrile is involved in several metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 enzymes . Phase II reactions involve the conjugation of the compound with endogenous molecules, increasing its hydrophilicity and facilitating its excretion from the body . These metabolic pathways can affect the compound’s bioavailability and overall impact on cellular function .
Transport and Distribution
Within cells and tissues, 2-(Piperidin-1-ylmethyl)benzonitrile is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may bind to plasma proteins, affecting its distribution in the bloodstream and its availability to target tissues .
Subcellular Localization
The subcellular localization of 2-(Piperidin-1-ylmethyl)benzonitrile is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in cellular metabolism . These interactions can significantly impact the compound’s biochemical properties and overall effects on cellular function .
特性
IUPAC Name |
2-(piperidin-1-ylmethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-10-12-6-2-3-7-13(12)11-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCZPFLQOUIXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567870 | |
| Record name | 2-[(Piperidin-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135277-08-6 | |
| Record name | 2-(1-Piperidinylmethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135277-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Piperidin-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)

![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)

amine hydrochloride](/img/structure/B1285185.png)








